Ethyl 4-chloro-2-iodobenzoate

Overview

Description

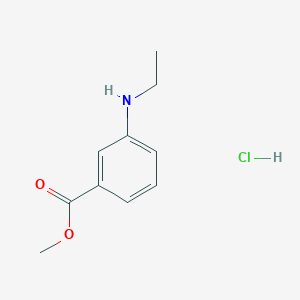

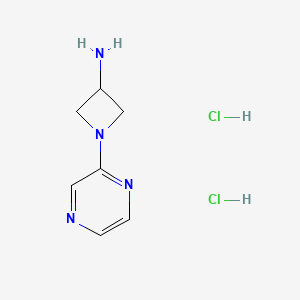

Ethyl 4-chloro-2-iodobenzoate is a chemical compound with the molecular formula C9H8ClIO2 . It is used in various chemical reactions and has a molecular weight of 310.52 .

Synthesis Analysis

The synthesis of Ethyl 4-chloro-2-iodobenzoate involves several steps. The compound is synthesized using thionyl chloride under reflux conditions. The reaction mixture is then evaporated under reduced pressure and taken up immediately in methylene dichloride and cooled down to 0° C. Ethanol is added and stirred for 1 hour at ambient temperature .Molecular Structure Analysis

The linear formula of Ethyl 4-chloro-2-iodobenzoate is C9H8ClIO2 . The structure of the compound can be analyzed using various techniques such as 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

Ethyl 4-chloro-2-iodobenzoate can be used in the synthesis of biphenyl derivatives via Negishi cross coupling with intermediates of the type ArMg (tmp)·2LiCl (tmp = trimethylolpropane) .Physical And Chemical Properties Analysis

Ethyl 4-chloro-2-iodobenzoate is a liquid or solid or semi-solid or lump . It has a density of 1.641 g/mL at 25 °C . The compound should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications

Crystallography and Complex Formation

Ethyl 4-chloro-2-iodobenzoate has been utilized in crystallography and the formation of complex compounds. For instance, Bondarenko and Adonin (2021) demonstrated its use in the synthesis of binuclear neutral complexes involving Zn(NO3)2·6H2O and 4-ethyl- or 3-chloropyridine, analyzed via X-ray crystallography (Bondarenko & Adonin, 2021).

Synthesis of Oxadiazolines

The compound plays a significant role in the synthesis of various organic compounds. Jun (2011) explored its reaction with hydrazine hydrate to produce 3-iodobenzoylhydrazine, a precursor for synthesizing oxadiazolines, which are confirmed via IR spectroscopy (Jun, 2011).

P-C Coupling Reactions

In the field of chemical coupling, Jablonkai and Keglevich (2015) described the use of this compound in P-C coupling reactions with diarylphosphine oxides, conducted without a catalyst and using microwave irradiation in water (Jablonkai & Keglevich, 2015).

Synthesis of Heterocyclic Compounds

Ethyl 4-chloro-2-iodobenzoate is also crucial in synthesizing heterocyclic compounds. For example, Zheng-hong (2009) described its use in creating benzothiazole derivatives through a series of reactions including cyclization and chlorization (Zheng-hong, 2009).

Magnesiation Reactions

Sugimoto, Aoki, and Tanji (2004) researched magnesiation reactions of this compound, demonstrating its interaction with active magnesium and subsequent reaction with carbonyl compounds to yield various adducts (Sugimoto, Aoki, & Tanji, 2004).

Alcohol Oxidation Systems

Li and Zhang (2009) developed an alcohol oxidation system catalyzed by TEMPO using 1-chloro-l,2-benziodoxol-3(1H)-one, derived from 2-iodobenzoic acid, as an oxidant, highlighting its role in synthesizing carbonyl compounds and its environmental friendliness (Li & Zhang, 2009).

Environmental Fate of UV Filters

Li et al. (2017) investigated the environmental behavior and photocatalytic profile of ethyl-4-aminobenzoate, a derivative of ethyl 4-chloro-2-iodobenzoate, revealing its transformation products and pathways, including (de)hydroxylation and demethylation, in environmental waters (Li et al., 2017).

Safety and Hazards

Ethyl 4-chloro-2-iodobenzoate is classified as a warning under the GHS07 pictograms. It has hazard statements H302-H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

Ethyl 4-chloro-2-iodobenzoate is a chemical compound with the molecular formula C9H8ClIO2 It’s known that halogenated benzoates can interact with various biological targets depending on their specific structure and the presence of functional groups .

Mode of Action

It’s known that iodobenzoates can participate in various chemical reactions, such as negishi cross-coupling . In these reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

It’s known that halogenated benzoates can influence various biochemical processes, depending on their specific structure and the presence of functional groups .

Pharmacokinetics

It’s known that the physicochemical properties of a compound, such as its lipophilicity and water solubility, can significantly influence its pharmacokinetic behavior .

Result of Action

It’s known that halogenated benzoates can have various biological effects, depending on their specific structure and the presence of functional groups .

Action Environment

The action, efficacy, and stability of Ethyl 4-chloro-2-iodobenzoate can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemical species . For instance, it’s known that the compound should be stored in a dark place, sealed in dry, at room temperature to maintain its stability .

properties

IUPAC Name |

ethyl 4-chloro-2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVMURDBWDYSMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-2-iodobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid](/img/structure/B1468261.png)

![Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]-3-phenylpropanoate](/img/structure/B1468263.png)

![1-[4-(tert-Butyl)benzyl]-4-piperidinamine dihydrochloride](/img/structure/B1468265.png)

![Benzyl 2-methyl-3-oxo-1-phenyl-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1468267.png)

![Methyl 4-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B1468270.png)

![tert-butyl 5-(3-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1468272.png)

![tert-Butyl 2-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperidinecarboxylate](/img/structure/B1468277.png)

![1,1-Bis(2-methylbenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B1468279.png)